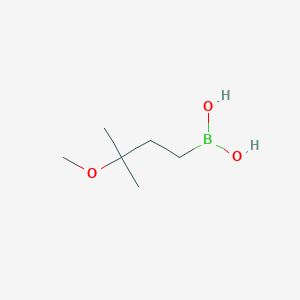

(3-Methoxy-3-methylbutyl)boronic acid

Description

(3-Methoxy-3-methylbutyl)boronic acid is an alkylboronic acid featuring a methoxy (-OCH₃) and a methyl (-CH₃) substituent on the third carbon of a butyl chain. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles. The methoxy group in this compound may enhance solubility in polar solvents or influence steric/electronic interactions in binding applications, while the methyl branch could modulate lipophilicity and metabolic stability.

Properties

Molecular Formula |

C6H15BO3 |

|---|---|

Molecular Weight |

145.99 g/mol |

IUPAC Name |

(3-methoxy-3-methylbutyl)boronic acid |

InChI |

InChI=1S/C6H15BO3/c1-6(2,10-3)4-5-7(8)9/h8-9H,4-5H2,1-3H3 |

InChI Key |

XWGVFYIRRDTOKU-UHFFFAOYSA-N |

Canonical SMILES |

B(CCC(C)(C)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-3-methylbutyl)boronic acid typically involves the reaction of (3-Methoxy-3-methylbutyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: On an industrial scale, the production of (3-Methoxy-3-methylbutyl)boronic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-3-methylbutyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

(3-Methoxy-3-methylbutyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Methoxy-3-methylbutyl)boronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium in the Suzuki-Miyaura coupling, leading to the formation of a new carbon-carbon bond. The boronic acid group acts as a nucleophile, attacking electrophilic centers in various reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Insights :

- Aromatic vs. Alkyl Boronic Acids : Arylboronic acids (e.g., phenanthren-9-yl) exhibit potent anticancer activity due to planar structures enabling π-π stacking with biomolecules . In contrast, alkylboronic acids like (3-Methoxy-3-methylbutyl)boronic acid may exhibit lower binding affinity but improved solubility and metabolic stability.

- Substituent Effects: Methoxy groups in arylboronic acids (e.g., [4-(2-Methoxyethyl)phenoxy]methyl derivatives) enhance HDAC inhibition by facilitating hydrogen bonding or modulating electronic effects . For alkylboronic acids, methoxy groups may improve aqueous solubility compared to purely hydrocarbon chains.

Anticancer Activity :

- Arylboronic acids (e.g., phenanthren-9-yl) show sub-micromolar IC₅₀ values in triple-negative breast cancer models . Alkylboronic acids are less studied, but combretastatin analogs with boronic acid substituents retain tubulin inhibition (IC₅₀ ~20 µM) .

- Solubility Challenges : Preferential precipitation of lipophilic boronic acids (e.g., pyren-1-yl boronic acid) in cell culture media highlights the importance of balancing hydrophilicity and activity . The methoxy group in (3-Methoxy-3-methylbutyl)boronic acid may mitigate this issue.

Enzyme Inhibition :

- β-Lactamases : Triazole-substituted boronic acids achieve Ki values in the µM range, with improved MICs compared to phenyl analogs . Alkylboronic acids are less explored here but may face steric hindrance in enzyme active sites.

- HDACs: Methoxyethyl phenoxy boronic acids inhibit appressorium formation at 1 µM, comparable to trichostatin A . The alkyl chain in (3-Methoxy-3-methylbutyl)boronic acid may reduce potency if steric bulk limits target engagement.

Chemical Reactivity and Binding

- Diol Binding : Boronic acids with electron-withdrawing groups (e.g., arylfluorine) exhibit stronger diol association constants (Ka > 10³ M⁻¹) at physiological pH . Alkylboronic acids generally show weaker binding due to reduced Lewis acidity, but methoxy groups may enhance interactions via hydrogen bonding.

- Ester Formation : Phenylboronic acid rapidly forms boronic esters with catechols under basic conditions . The steric bulk of (3-Methoxy-3-methylbutyl)boronic acid may slow esterification kinetics compared to smaller analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.